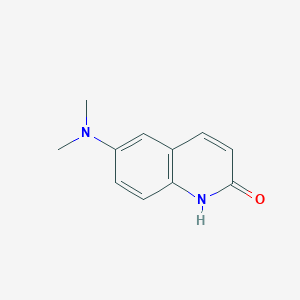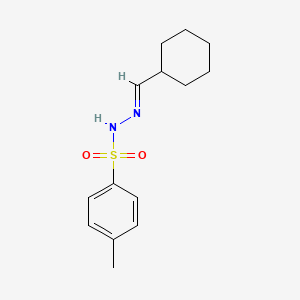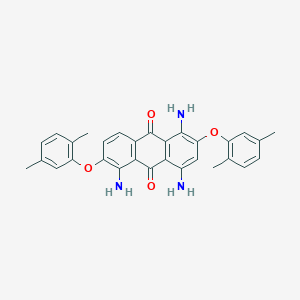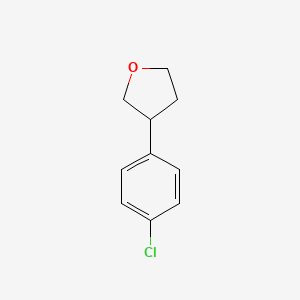
3-(4-Chlorophenyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Another method involves the use of 4-chlorobenzyl chloride and tetrahydrofuran in the presence of a base such as sodium hydroxide. This reaction also requires reflux conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)tetrahydrofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)tetrahydrofuran: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluorophenyl)tetrahydrofuran: Similar structure but with a fluorine atom instead of chlorine.
3-(4-Methylphenyl)tetrahydrofuran: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)tetrahydrofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)oxolane |
InChI |
InChI=1S/C10H11ClO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 |
InChI-Schlüssel |
BQHONJYOCIZPEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


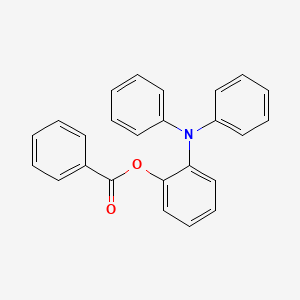
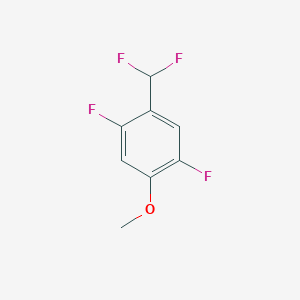
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)


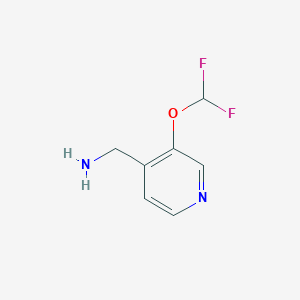
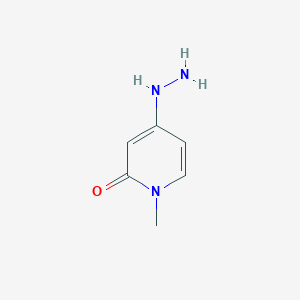
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
